Cas no 712-50-5 (cyclohexyl(phenyl)methanone)

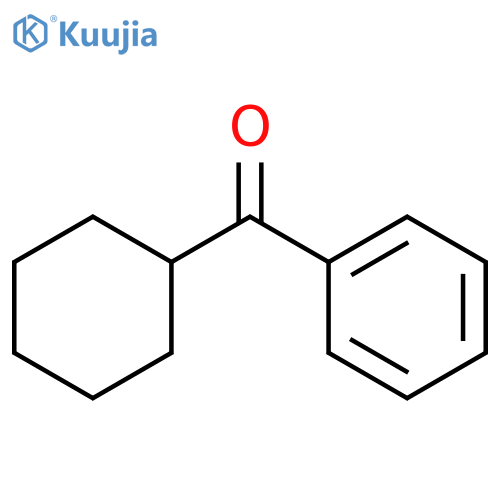

cyclohexyl(phenyl)methanone structure

商品名:cyclohexyl(phenyl)methanone

cyclohexyl(phenyl)methanone 化学的及び物理的性質

名前と識別子

-

- Cyclohexyl(phenyl)methanone

- Benzoylcyclohexane~1,2,3,4,5,6-Hexahydrobenzophenone

- Cyclohexyl Phenyll Ketone

- Benzoylcyclohexane

- Cyclohexyl Phenyl Ketone

- Phenyl cyclohexyl ketone

- Cyclohexylphenylketone

- Benzoyl cyclohexane

- Methanone, cyclohexylphenyl-

- USAF KF-3

- Cyclohexylphenyl ketone

- KETONE, CYCLOHEXYL PHENYL

- Cyclohexyl-phenyl-methanone

- Benzophenone, 1,2,3,4,5,6-hexahydro-

- BMFYCFSWWDXEPB-UHFFFAOYSA-N

- 0NU53987V8

- cyclohexyl-phenylmethanone

- WLN: L6TJ AVR

- MFCD00001467

- CS-W016783

- Z104477736

- BRN 2046712

- Benzophenone,2,3,4,5,6-hexahydro-

- CHEMBL3188506

- NSC-818

- InChI=1/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

- 4-07-00-01062 (Beilstein Handbook Reference)

- AKOS000120281

- FT-0624211

- NSC 818

- Cyclohexyl phenyl ketone, 98%

- DTXSID5048182

- cyclohexyl(phenyl);methanone

- SCHEMBL33443

- NCGC00257313-01

- NCGC00249618-01

- BMFYCFSWWDXEPB-UHFFFAOYSA-

- NS00005448

- 712-50-5

- EINECS 211-923-5

- AI3-11009

- EC 211-923-5

- EN300-20320

- A837127

- NSC818

- Tox21_303653

- HY-W016067

- SY049423

- DTXCID1028156

- AC-10377

- W-104529

- Cyclohexyl(phenyl)methanone #

- UNII-0NU53987V8

- CAS-712-50-5

- Q27237012

- Cyclohexylphenylmethanone;Benzoyl cyclohexane

- BBL027342

- STL373582

- 211-923-5

- C24352

- cyclohexyl(phenyl)methanone

-

- MDL: MFCD00001467

- インチ: 1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

- InChIKey: BMFYCFSWWDXEPB-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C([H])C=1[H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

- BRN: 2046712

計算された属性

- せいみつぶんしりょう: 188.12000

- どういたいしつりょう: 188.120115

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- ぶんしりょう: 188.26

- 互変異性体の数: 2

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: 薄い茶色のフレーク。

- 密度みつど: 0.9671 (rough estimate)

- ゆうかいてん: 55.0 to 59.0 deg-C

- ふってん: 168°C/20mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.5435 (estimate)

- PSA: 17.07000

- LogP: 3.44960

- ようかいせい: まだ確定していません。

cyclohexyl(phenyl)methanone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S22-S24/25-S37/39-S26

- RTECS番号:OB1760000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

cyclohexyl(phenyl)methanone 税関データ

- 税関コード:29143900

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

cyclohexyl(phenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031664-100g |

cyclohexyl(phenyl)methanone |

712-50-5 | 98% | 100g |

¥699 | 2024-05-22 | |

| TRC | C992145-250mg |

Cyclohexyl Phenyl Ketone |

712-50-5 | 250mg |

$ 58.00 | 2023-09-08 | ||

| TRC | C992145-2500mg |

Cyclohexyl Phenyl Ketone |

712-50-5 | 2500mg |

$98.00 | 2023-05-18 | ||

| AstaTech | 59162-100/G |

CYCLOHEXYL-PHENYL-METHANONE |

712-50-5 | 97% | 100g |

$185 | 2023-09-16 | |

| TRC | C992145-2.5g |

Cyclohexyl Phenyl Ketone |

712-50-5 | 2.5g |

$ 98.00 | 2023-09-08 | ||

| Chemenu | CM202496-1000g |

Cyclohexyl phenyl ketone |

712-50-5 | 95+% | 1000g |

$465 | 2021-06-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1345-500g |

cyclohexyl(phenyl)methanone |

712-50-5 | 98.0%(GC) | 500g |

¥4190.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ287-25g |

cyclohexyl(phenyl)methanone |

712-50-5 | 98% | 25g |

¥389.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CJ287-100g |

cyclohexyl(phenyl)methanone |

712-50-5 | 98% | 100g |

¥999.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133996-500g |

cyclohexyl(phenyl)methanone |

712-50-5 | ≥98.0%(GC) | 500g |

¥3373.90 | 2023-09-03 |

cyclohexyl(phenyl)methanone サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:712-50-5)Benzoylcyclohexane

注文番号:sfd12382

在庫ステータス:in Stock

はかる:200KG

清らかである:99%

最終更新された価格情報:Friday, 19 July 2024 14:36

価格 ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:712-50-5)

注文番号:SFD1535

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:712-50-5)Methanone,cyclohexylphenyl

注文番号:1600308

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:712-50-5)环己基

注文番号:LE2471852

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

cyclohexyl(phenyl)methanone 関連文献

-

Victor-Emmanuel H. Kassin,Romain Morodo,Thomas Toupy,Isaline Jacquemin,Kristof Van Hecke,Rapha?l Robiette,Jean-Christophe M. Monbaliu Green Chem. 2021 23 2336

-

2. Asymmetric synthesis with carbohydrates. Part 2. Asymmetric grignard addition reactions conditioned by chiral magnesium alkoxidesNeil Baggett,Richard J. Simmonds J. Chem. Soc. Perkin Trans. 1 1982 197

-

3. 664. Chemical constitution and sex-hormonal activity: the synthesis of of some 1-cyclopentyl- and 1-cyclohexyl-1 : 2-diarylethylenesD. H. Hey,O. C. Musgrave J. Chem. Soc. 1949 3156

-

4. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acidBrian L. Booth,Teymour A. El-Fekky,Ghazi F. M. Noori J. Chem. Soc. Perkin Trans. 1 1980 181

-

P. Sautrot-Ba,N. Razza,L. Breloy,S. Abbad Andaloussi,A. Chiappone,M. Sangermano,C. Hélary,S. Belbekhouche,T. Coradin,D.-L. Versace J. Mater. Chem. B 2019 7 6526

712-50-5 (cyclohexyl(phenyl)methanone) 関連製品

- 16282-16-9(1,2-Diphenylbutan-1-one)

- 3481-02-5(Cyclopropyl phenyl ketone)

- 5407-98-7(Cyclobutyl phenyl ketone)

- 5422-88-8(Cyclopentyl phenyl ketone)

- 1533-20-6(1,3-Diphenyl-1-butanone)

- 1671-77-8(4’-Methylvalerophenone)

- 13211-01-3(1-1,1'-Biphenyl-4-yl-1-butanone)

- 611-70-1(Isobutyrophenone)

- 37593-03-6(4'-Heptylacetophenone)

- 16819-79-7(2-Methyl-1-phenylbutan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:712-50-5)cyclohexyl(phenyl)methanone

清らかである:99%

はかる:500g

価格 ($):398.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:712-50-5)环己基苯基酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ